REACTION_CXSMILES
|
C(O)C.C([O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=2[O:28]C)=[O:19])=[CH:14][CH:13]=1)C1C=CC=CC=1.Br>[Pd].C(O)(=O)C.O.CCOCC>[OH:28][C:21]1[CH:22]=[CH:23][C:24]([O:26][CH3:27])=[CH:25][C:20]=1[C:18]([C:15]1[CH:14]=[CH:13][C:12]([OH:11])=[CH:17][CH:16]=1)=[O:19]
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
(4-benzyloxyphenyl)-(2,5-dimethoxyphenyl)-methanone
|
Quantity
|
10.86 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(=O)C1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow gum, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel 60, with 7:3 petrol/ethyl acetate as eluent
|
Type
|
CUSTOM
|
Details
|
This gave a yellow gum, which
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
|
Details
|
by adding petrol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |